2-methoxy-N-methyl-N-phenylaniline 2-methoxy-N-methyl-N-phenylaniline
Brand Name: Vulcanchem
CAS No.: 263917-74-4
VCID: VC3794990
InChI: InChI=1S/C14H15NO/c1-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)16-2/h3-11H,1-2H3
SMILES: CN(C1=CC=CC=C1)C2=CC=CC=C2OC
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol

2-methoxy-N-methyl-N-phenylaniline

CAS No.: 263917-74-4

Cat. No.: VC3794990

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-N-methyl-N-phenylaniline - 263917-74-4

Specification

CAS No. 263917-74-4
Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
IUPAC Name 2-methoxy-N-methyl-N-phenylaniline
Standard InChI InChI=1S/C14H15NO/c1-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)16-2/h3-11H,1-2H3
Standard InChI Key VFNMUKURWPRPRQ-UHFFFAOYSA-N
SMILES CN(C1=CC=CC=C1)C2=CC=CC=C2OC
Canonical SMILES CN(C1=CC=CC=C1)C2=CC=CC=C2OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Methoxy-N-methyl-N-phenylaniline belongs to the class of diarylamines, where the nitrogen atom is bonded to both a methyl group and a phenyl ring. The methoxy group at the 2-position introduces steric and electronic effects that influence reactivity. The molecular formula (C₁₄H₁₅NO) corresponds to a molecular weight of 213.27 g/mol, with a calculated LogP of ~3.42, indicating moderate lipophilicity .

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name2-methoxy-N-methyl-N-phenylanilinePubChem
Molecular FormulaC₁₄H₁₅NOPubChem
Molecular Weight213.27 g/molPubChem
LogP3.42 (estimated)Analog Data
CAS Number263917-74-4EPA DSSTox

Spectroscopic Characterization

While direct spectral data for 2-methoxy-N-methyl-N-phenylaniline is unavailable, its analogs exhibit characteristic NMR and MS patterns. For example, 4-methoxy-2-methyl-N-phenylaniline (CAS 41317-15-1) shows a singlet for the methoxy group at δ 3.8 ppm in ¹H NMR and a molecular ion peak at m/z 213 in MS . These features are expected to align closely with the title compound.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is likely synthesized via N-alkylation of 2-methoxyaniline. A plausible route involves reacting 2-methoxyaniline with methyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF:

2-Methoxyaniline + CH₃IBase2-Methoxy-N-methyl-N-phenylaniline + HI\text{2-Methoxyaniline + CH₃I} \xrightarrow{\text{Base}} \text{2-Methoxy-N-methyl-N-phenylaniline + HI}

This method mirrors the synthesis of 2-methyl-N-phenylaniline, where palladium-catalyzed C–N coupling achieves yields up to 17% under optimized conditions.

Industrial Manufacturing

Continuous flow reactors are preferred for scaling production, enhancing yield and purity. Solvent selection (e.g., toluene or ethanol) and catalyst recycling are critical for cost-effective and sustainable processes.

Hazard ClassCategoryGHS Code
Acute Oral ToxicityHarmful (H302)4
Skin IrritationIrritant (H315)2
Eye IrritationSerious (H319)2A
Respiratory IrritationSTOT SE 3 (H335)3

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